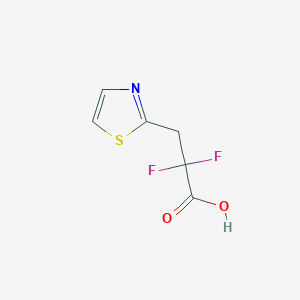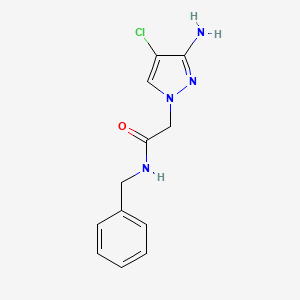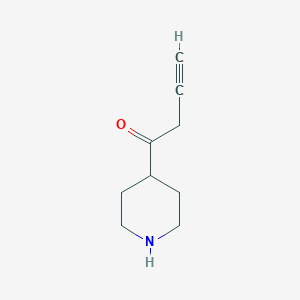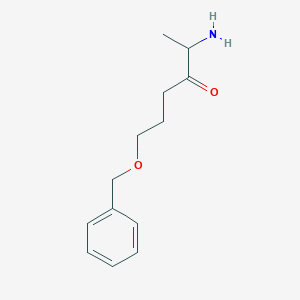
2,2-Difluoro-3-(thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(thiazol-2-yl)propanoic acid is a chemical compound with the molecular formula C6H5F2NO2S and a molecular weight of 193.17 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole derivative with a difluorinated propanoic acid precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Difluoro-3-(thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid: This compound features a furan ring instead of the difluorinated propanoic acid moiety.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)propanoic acid: This compound has a different substitution pattern on the thiazole ring.
Uniqueness
2,2-Difluoro-3-(thiazol-2-yl)propanoic acid is unique due to the presence of both the difluorinated propanoic acid moiety and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H5F2NO2S |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2,2-difluoro-3-(1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H5F2NO2S/c7-6(8,5(10)11)3-4-9-1-2-12-4/h1-2H,3H2,(H,10,11) |
InChI Key |
VZZKAORXUHTCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)
![(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15255380.png)

![(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B15255387.png)








